

# Introduction: The Dawn of Targeted Protein Degradation with MZ1

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Compound of Interest					
Compound Name:	MZ 1				
Cat. No.:	B609386	Get Quote			

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning as bifunctional molecules that induce the degradation of specific target proteins.[1] They achieve this by recruiting a target protein to an E3 ubiquitin ligase, forming a crucial intermediate known as the ternary complex. This proximity facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome.[2][3]

MZ1 is a well-characterized PROTAC that has become a benchmark in the field.[4][5][6] It conjugates JQ1, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), with VH032, a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The formation of the VHL:MZ1:BRD4 ternary complex is the critical first step in the degradation cascade.[7] Structural and biophysical studies of this complex have provided unprecedented insights into the molecular basis of PROTAC-mediated protein degradation, revealing how these small molecules can induce novel protein-protein interactions and drive target selectivity.[2][8][9]

## Crystallographic Structure of the VHL:MZ1:BRD4 Ternary Complex

The seminal crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4-BD2), and the VHL-ElonginC-ElonginB (VCB) complex was solved to a resolution of 2.7 Å.[2][10] This structure, available in the Protein Data Bank (PDB) under the accession code 5T35, provided the first atomic-level glimpse into how a PROTAC mediates the interaction between a target protein and an E3 ligase.[11][12][13][14]



The structure reveals that MZ1 sits in a "bowl-shaped" interface created by extensive, newly formed protein-protein interactions between VHL and BRD4-BD2.[8][10] The total buried surface area from these induced interactions is approximately 688 Ų.[3][10][15] The two ends of the MZ1 molecule occupy their respective binding pockets: the JQ1 moiety in the acetyllysine binding site of BRD4-BD2 and the VH032 moiety in the hydroxyproline-binding site of VHL.[2][3] Crucially, the polyethylene glycol (PEG) linker is not merely a passive tether but actively participates in interactions with both proteins, contributing to the stability of the complex.[3][8]

## **Data Presentation: Quantitative Analysis**

The stability and selectivity of the MZ1 ternary complex are underpinned by favorable thermodynamic and kinetic parameters, which have been extensively quantified using various biophysical techniques.

Parameter	Value			
PDB ID	5T35[14]			
Resolution (Å)	2.70[14]			
R-work / R-free	0.205 / 0.231[14]			
Space Group	P 21 21 21			
Unit Cell Dimensions (a, b, c in Å)	88.5, 127.3, 128.9			
Total Unique Reflections	31,310			
Completeness (%)	99.8			
Mean I/σ(I)	12.3			
Data sourced from PDB entry 5T35.[14]				



Interacting Species	Kd (nM)	ΔG (kcal/mol)	ΔH (kcal/mol)	-TΔS (kcal/mol)	Cooperativi ty (α)
VCB + MZ1	67 ± 8	-9.8 ± 0.1	-11.5 ± 0.1	1.7	-
(MZ1:BRD4- BD2) + VCB	4.4 ± 1.0	-11.4 ± 0.2	-13.7 ± 0.2	2.3	15 ± 4
(MZ1:BRD2- BD2) + VCB	13 ± 1	-10.8 ± 0.1	-13.0 ± 0.1	2.2	5.2 ± 0.7
(MZ1:BRD3- BD2) + VCB	26 ± 2	-10.4 ± 0.1	-12.4 ± 0.1	2.0	2.6 ± 0.3
(MZ1:BRD4- BD1) + VCB	50 ± 10	-9.9 ± 0.1	-10.7 ± 0.2	0.8	1.3 ± 0.3

Data reflects

the

pronounced

cooperative

binding

observed with

BRD4-BD2.

#### [1][2][15]

Cooperativity

 $(\alpha)$  is the

factor by

which the

affinity of

VCB for the

MZ1:Bromod

omain binary

complex is

enhanced

compared to

its affinity for

MZ1 alone.



Ternary Complex (VHL:MZ1:B D)	KD (nM)	kon (10 <sup>5</sup> M <sup>-1</sup> S <sup>-1</sup> )	koff (10 <sup>-3</sup> s <sup>-1</sup> )	Half-life (t1/2) (sec)	Cooperativi ty (α)
BRD4-BD2	4.2	1.3	5.4	128	10
BRD2-BD2	6.5	1.5	9.8	71	6.5
BRD3-BD2	34	2.7	114	6	1.2
BRD4-BD1	51	2.7	>1000	<1	0.8

SPR data

highlights the

significantly

longer

dissociative

half-life for

the ternary

complexes

involving

BRD4-BD2

and BRD2-

BD2, which

correlates

with their

efficient

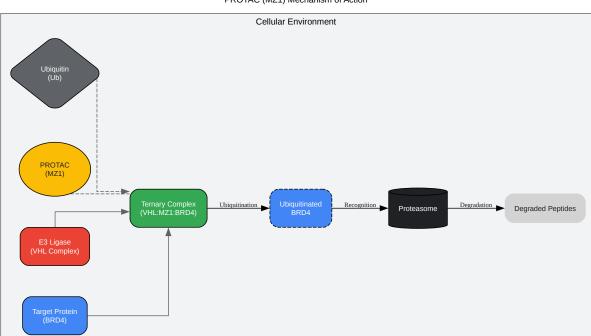
degradation.

[16][17][18]

### Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in the study of the MZ1 ternary complex.





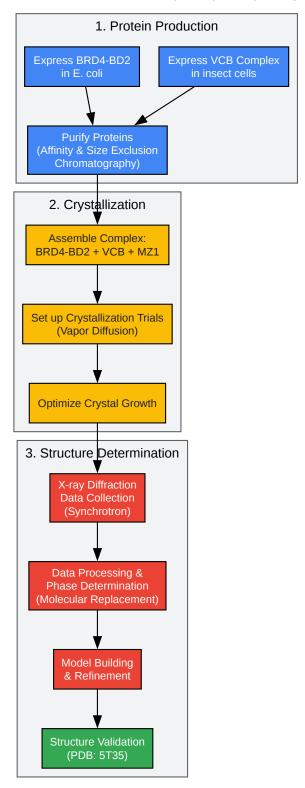
PROTAC (MZ1) Mechanism of Action

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Caption: The PROTAC MZ1 acts as a molecular bridge, inducing the formation of a ternary complex between the target protein BRD4 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of BRD4.



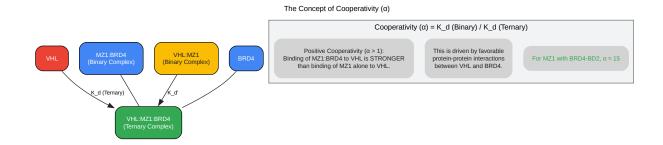
#### Experimental Workflow for Ternary Complex Crystallography



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Caption: A streamlined workflow outlining the key stages from protein expression and purification to the final determination and validation of the MZ1 ternary complex crystal structure.



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